Radiochemical Yield Comparison: 1-(2-Fluoroethoxy)-4-nitrobenzene versus 2-[¹⁸F]Fluoroethyl 4-Fluorobenzoate
In a one-step radiosynthesis coupling 2-[¹⁸F]fluoroethanol with 1-fluoro-4-nitrobenzene, 1-(2-[¹⁸F]fluoroethoxy)-4-nitrobenzene was obtained with a decay-corrected radiochemical yield of 27.7 ± 10.7% (n = 3) [1]. This was lower than the 36.1 ± 5.4% (n = 3) obtained for 2-[¹⁸F]fluoroethyl 4-fluorobenzoate under analogous coupling conditions with 4-fluorobenzoyl chloride, establishing a benchmark for ether versus ester formation efficiency in the same radiochemical system [1].
| Evidence Dimension | Decay-corrected radiochemical yield (¹⁸F incorporation) |
|---|---|
| Target Compound Data | 27.7 ± 10.7% (n = 3) |
| Comparator Or Baseline | 2-[¹⁸F]fluoroethyl 4-fluorobenzoate: 36.1 ± 5.4% (n = 3) |
| Quantified Difference | Target compound yield is 8.4 percentage points lower (approximately 23% lower relative yield) |
| Conditions | One-step coupling of 2-[¹⁸F]fluoroethanol with 1-fluoro-4-nitrobenzene (target) vs. 4-fluorobenzoyl chloride (comparator); n-Bu₄N[¹⁸F]F with ethylene carbonate in diethylene glycol at 165 °C |
Why This Matters
This quantitative yield benchmark informs procurement and experimental planning for PET tracer synthesis campaigns, enabling accurate radiolabeling efficiency expectations relative to ester-forming alternatives.
- [1] Pan, J.; Pourghiasian, M.; Hundal, N.; Lau, J.; Bénard, F.; Lin, K.-S. 2-[¹⁸F]Fluoroethanol and 3-[¹⁸F]fluoropropanol: Facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [¹⁸F]fluoroalkyl aryl ester and ether PET tracers. Nuclear Medicine and Biology, 2013, 40 (6), 850–857. View Source
